3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-fluoroacetophenone with malononitrile in the presence of a base to form an intermediate, which is then cyclized to produce the indole core. The methoxy group is introduced through a methylation reaction using a suitable methylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert nitrile groups to amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluorophenyl)-1H-indole-2-carbonitrile: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
5-Methoxy-1H-indole-2-carbonitrile: Lacks the fluorophenyl group, which may influence its binding affinity to certain targets.
2-Fluorophenyl-1H-indole-2-carbonitrile: Similar structure but without the methoxy group, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of both the fluorophenyl and methoxy groups in 3-(2-Fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile provides a unique combination of electronic and steric effects, which can enhance its binding affinity and selectivity towards specific targets. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62039-76-3 |
---|---|
Molecular Formula |
C16H11FN2O |
Molecular Weight |
266.27 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-5-methoxy-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C16H11FN2O/c1-20-10-6-7-14-12(8-10)16(15(9-18)19-14)11-4-2-3-5-13(11)17/h2-8,19H,1H3 |
InChI Key |
CKJUHALNJRNCLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.